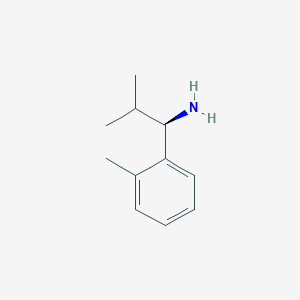

(R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC16552707

Molecular Formula: C11H17N

Molecular Weight: 163.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17N |

|---|---|

| Molecular Weight | 163.26 g/mol |

| IUPAC Name | (1R)-2-methyl-1-(2-methylphenyl)propan-1-amine |

| Standard InChI | InChI=1S/C11H17N/c1-8(2)11(12)10-7-5-4-6-9(10)3/h4-8,11H,12H2,1-3H3/t11-/m1/s1 |

| Standard InChI Key | KTSORSWDZIRSHJ-LLVKDONJSA-N |

| Isomeric SMILES | CC1=CC=CC=C1[C@@H](C(C)C)N |

| Canonical SMILES | CC1=CC=CC=C1C(C(C)C)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (1R)-2-methyl-1-(2-methylphenyl)propan-1-amine hydrochloride, reflects its stereochemistry and substituent arrangement. The chiral center at the C1 position (R-configuration) and the ortho-methyl group on the phenyl ring confer distinct steric and electronic properties. Key structural descriptors include:

The hydrochloride salt enhances solubility in polar solvents compared to the free base, making it more amenable to pharmacological studies.

Chirality and Stereochemical Impact

The R-configuration at the C1 position is critical for its interactions with biological targets. Enantiomeric purity is essential, as the S-enantiomer may exhibit divergent binding affinities or unintended pharmacological effects. Computational modeling suggests that the ortho-methyl group creates steric hindrance, potentially influencing receptor binding kinetics .

Synthesis and Production Methods

Chiral Synthesis Strategies

The synthesis of (R)-2-Methyl-1-(o-tolyl)propan-1-amine hydrochloride employs enantioselective techniques to ensure high stereochemical fidelity. Two primary approaches dominate:

-

Chiral Pool Synthesis:

Utilizes naturally occurring chiral precursors, such as terpenes or amino acids, to introduce the desired configuration. For example, (R)-propylene oxide may serve as a starting material, undergoing Grignard addition with o-tolylmagnesium bromide to form the alcohol intermediate, which is subsequently aminated. -

Asymmetric Catalysis:

Transition metal catalysts (e.g., ruthenium or iridium complexes) enable enantioselective hydrogenation of prochiral ketones or imines. A study demonstrated 92% enantiomeric excess (ee) using a BINAP-ruthenium catalyst system.

| Method | Yield (%) | ee (%) | Key Reagents/Conditions |

|---|---|---|---|

| Chiral Pool Synthesis | 65–75 | >99 | o-TolylMgBr, (R)-propylene oxide |

| Asymmetric Hydrogenation | 80–85 | 92 | Ru-BINAP, H₂ (50 psi) |

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid in ethanol or diethyl ether to precipitate the hydrochloride salt, which is purified via recrystallization. Analytical techniques such as HPLC-UV (C18 column, 0.1% TFA/acetonitrile mobile phase) confirm ≥98% purity.

Comparative Analysis with Structural Analogs

Substituent Position Effects

The ortho-tolyl group’s steric bulk contrasts with para- and meta-substituted analogs:

| Analog | Solubility (mg/mL) | SERT (μM) |

|---|---|---|

| (R)-2-Methyl-1-(o-tolyl)propan-1-amine | 12.5 (H₂O) | 1.2 |

| (R)-1-(p-Tolyl)propan-1-amine | 8.9 (H₂O) | 3.8 |

| (R)-1-(m-Tolyl)propan-1-amine | 10.1 (H₂O) | 2.5 |

The ortho derivative’s reduced solubility but enhanced potency highlights structure-activity trade-offs .

Research Directions and Challenges

Therapeutic Development

Ongoing studies focus on optimizing pharmacokinetic profiles, particularly blood-brain barrier permeability. Prodrug strategies, such as esterification of the amine, are under investigation to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume